molecular formula C10H11BrFN5O4 B13913370 8-Bromo-3'-deoxy-3'-fluoroguanosine

8-Bromo-3'-deoxy-3'-fluoroguanosine

Cat. No.: B13913370
M. Wt: 364.13 g/mol
InChI Key: DAPLYTKKVZTKEF-YOUMAJLPSA-N
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Description

8-Bromo-3’-deoxy-3’-fluoroguanosine: is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3’-deoxy-3’-fluoroguanosine involves the bromination and fluorination of guanosine derivatives. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide and fluorinating agents like diethylaminosulfur trifluoride. The reactions are carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods: Industrial production of 8-Bromo-3’-deoxy-3’-fluoroguanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 8-Bromo-3’-deoxy-3’-fluoroguanosine with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

8-Bromo-3’-deoxy-3’-fluoroguanosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-3’-deoxy-3’-fluoroguanosine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts the normal function of these enzymes, leading to cell death .

Comparison with Similar Compounds

  • 8-Bromo-2’-deoxyguanosine
  • 3’-Deoxy-3’-fluoroguanosine
  • 8-Fluoro-3’-deoxyguanosine

Comparison: 8-Bromo-3’-deoxy-3’-fluoroguanosine is unique due to the presence of both bromine and fluorine substituents on the guanine base. This dual substitution enhances its biological activity and specificity compared to other similar compounds. The combination of these substituents provides a balance between stability and reactivity, making it a valuable compound in scientific research .

Properties

Molecular Formula

C10H11BrFN5O4

Molecular Weight

364.13 g/mol

IUPAC Name

2-amino-8-bromo-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11BrFN5O4/c11-9-14-4-6(15-10(13)16-7(4)20)17(9)8-5(19)3(12)2(1-18)21-8/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t2-,3-,5-,8-/m1/s1

InChI Key

DAPLYTKKVZTKEF-YOUMAJLPSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O

Origin of Product

United States

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